BenchChemオンラインストアへようこそ!

Cefadroxil

Pharmacokinetics Pharmacodynamics Dosing Interval

Cefadroxil is a first-generation cephalosporin with a prolonged serum half-life (1.4–2.6 h), delivering 50–100% greater AUC than cephalexin at equivalent doses. This enables once-daily dosing vs. cephalexin's 3–4× daily regimen. It demonstrates 3–4× greater potency against S. pyogenes and is the preferred oral step-down agent for pediatric MSSA musculoskeletal infections per 2024 PK/PD data. Sustained urinary concentrations above MIC for 20–22 h post-dose make it ideal for uLUTI research. The EP HPLC method offers superior baseline stability for impurity profiling versus cephalexin-based methods. ≥98% purity. Inquire for bulk and GMP-grade availability.

Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
CAS No. 66592-87-8
Cat. No. B1668808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefadroxil
CAS66592-87-8
Synonyms4 Hydroxycephalexin
4-Hydroxycephalexin
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Bidocef
BL S 578
BL S578
BL-S 578
BL-S578
BLS 578
BLS578
Cefadroxil
Cefadroxil Anhydrous
Cefadroxil Monohydrate
Cephadroxyl
Duricef
S 578
S-578
S578
Ultracef
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
InChIKeyBOEGTKLJZSQCCD-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.99e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefadroxil (CAS 66592-87-8): A First-Generation Oral Cephalosporin with Prolonged Half-Life


Cefadroxil is a semisynthetic, first-generation cephalosporin antibiotic intended for oral administration [1]. It is a bactericidal agent that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2]. Cefadroxil is characterized by a broad spectrum of activity against many Gram-positive and Gram-negative pathogens, including Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Proteus mirabilis, and Klebsiella species [3]. A defining feature of cefadroxil, differentiating it from other first-generation oral cephalosporins, is its significantly prolonged serum half-life (approximately 1.4–2.6 hours) [4]. This property allows for less frequent dosing (typically once or twice daily) compared to cephalexin or cephradine, which require administration three to four times daily [5].

Why Cefadroxil Cannot Be Simply Substituted by Other First-Generation Oral Cephalosporins


Although cefadroxil shares a common mechanism of action and general antibacterial spectrum with other first-generation oral cephalosporins like cephalexin and cephradine, simple generic substitution is not supported by pharmacokinetic and pharmacodynamic data [1]. Cefadroxil possesses a significantly longer serum elimination half-life (1.4–2.6 hours) compared to cephalexin (0.7–1.1 hours) or cephradine (~1 hour), resulting in a 50-100% greater area under the serum concentration-time curve (AUC) at equivalent doses [2]. This translates into a prolonged duration of drug exposure, enabling less frequent dosing (every 12-24 hours) while maintaining therapeutic concentrations above the minimum inhibitory concentration (MIC) for key pathogens [3]. Furthermore, cefadroxil demonstrates differential potency against specific Gram-positive organisms, being 3-4 times more active than cephalexin against Streptococcus pyogenes and viridans group streptococci in head-to-head comparisons [4]. These quantifiable differences in both pharmacokinetic profile and antimicrobial potency against specific target organisms preclude interchangeability without consideration of these specific performance parameters.

Quantitative Evidence Differentiating Cefadroxil from Closest Analogs


Prolonged Serum Half-Life Enables Less Frequent Dosing vs. Cephalexin and Cephradine

Cefadroxil demonstrates a significantly longer elimination half-life compared to cephalexin and cephradine, directly impacting dosing frequency and potential for clinical efficacy [1]. In a comparative human clinical pharmacology study, cefadroxil's half-life was approximately 1.4–2.6 hours, compared to 0.7–1.1 hours for cephalexin and ~1 hour for cephradine [2]. This difference translates into a greater area under the serum concentration-time curve (AUC), with cefadroxil exhibiting a 50-100% greater AUC than cephalexin or cephradine at equivalent oral doses [3]. A 2024 PK/PD study in children with musculoskeletal infections confirmed a cefadroxil half-life of 1.61 hours versus 1.10 hours for cephalexin, supporting twice-daily dosing for cefadroxil versus three times daily for cephalexin to achieve comparable pharmacodynamic targets against MSSA [4].

Pharmacokinetics Pharmacodynamics Dosing Interval

Superior Potency Against Streptococcus pyogenes and Viridans Group Streptococci vs. Cephalexin

A direct comparative study of antibacterial activity against 472 clinical isolates revealed that cefadroxil is 3-4 times more active than cephalexin against Streptococcus pyogenes, Streptococcus agalactiae, and the viridans group of streptococci [1]. In this study, the MIC values for cefadroxil against these streptococcal species were consistently 3-4 fold lower than those of cephalexin, indicating greater intrinsic potency against these key Gram-positive pathogens [2]. This differential activity was not observed against other bacterial species, where the two compounds exhibited similar activity within a two-fold difference [3].

Antibacterial Activity MIC Streptococcal Infections

Enhanced Bactericidal Activity in an In Vitro Pharmacokinetic Model vs. Cephalexin and Cephradine

An in vitro pharmacokinetic model simulating human serum drug concentrations after a 500 mg oral dose demonstrated that cefadroxil exhibited greater bactericidal activity than cephalexin or cephradine against several clinically relevant pathogens [1]. Specifically, cefadroxil was more active than both comparators against Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, and one of two strains of Escherichia coli [2]. The study's design incorporated the dynamic concentration-time profile observed in humans, providing a more clinically relevant assessment than static MIC determinations alone [3].

Bactericidal Activity In Vitro Model Pharmacokinetic Simulation

Twice-Daily Dosing Achieves Equivalent Pharmacodynamic Targets to Thrice-Daily Cephalexin in Pediatric MSSA Infections

A 2024 prospective, open-label, crossover pharmacokinetic/pharmacodynamic (PK/PD) study in children (aged 6 months to 18 years) with musculoskeletal infections demonstrated that cefadroxil dosed twice daily (40 mg/kg/dose, max 1500 mg) achieves pharmacodynamic targets for efficacy against methicillin-susceptible Staphylococcus aureus (MSSA) equivalent to cephalexin dosed three times daily (25 mg/kg/dose, max 750 mg) [1]. Both regimens achieved the primary PD target of free antibiotic concentrations above the MIC (fT > MIC) for 40% of the dosing interval for MSSA strains with MIC ≤ 4 mg/L [2]. The study's Monte Carlo simulations confirmed that the probability of target attainment (PTA) was similar for both regimens across pediatric weight bands [3].

Pediatric Pharmacodynamics MSSA Dosing Simulation

Analytical Method for Cefadroxil Provides Superior Stability and Precision for Impurity Testing vs. Cephalexin Method

A comparative study of HPLC methods for the analysis of cefradine impurities demonstrated that the HPLC method prescribed by the European Pharmacopoeia (EP) for cefadroxil is superior to the EP/USP method for cephalexin in terms of chromatogram baseline stability and precision [1]. The cefadroxil method exhibited a lower percent relative standard deviation (RSD), indicating higher precision, and provided more stable baselines, leading to more reliable quantification of extraneous impurities [2]. Based on this direct comparison, the cefadroxil method was recommended to replace the thin-layer chromatography (TLC) method as the official procedure for determining impurities in cefradine bulk drug samples [3].

Analytical Chemistry HPLC Impurity Profiling

Optimal Research and Industrial Application Scenarios for Cefadroxil Based on Quantitative Differentiation


Pediatric Musculoskeletal Infections Requiring Oral Step-Down Therapy

Based on the 2024 PK/PD study demonstrating that twice-daily cefadroxil achieves equivalent pharmacodynamic targets to thrice-daily cephalexin in children with MSSA musculoskeletal infections, cefadroxil is the preferred oral step-down agent for these serious infections when a less frequent dosing schedule is desired [1]. The 33% reduction in daily doses (2 vs. 3) improves patient/parent adherence and reduces the risk of missed doses, while maintaining comparable efficacy against MSSA strains with MIC ≤ 4 mg/L [2].

Streptococcal Pharyngitis and Skin Infections Caused by Streptococcus pyogenes

Given the direct evidence that cefadroxil is 3-4 times more potent than cephalexin against Streptococcus pyogenes, cefadroxil is a scientifically rational choice for infections caused by this organism, including pharyngitis, tonsillitis, and impetigo [3]. This differential potency may translate into more reliable bacterial eradication and a lower risk of treatment failure, particularly in settings where penicillin allergy precludes the use of first-line agents [4].

Pharmaceutical Quality Control and Impurity Profiling of Cephalosporin APIs

For analytical chemistry and quality control laboratories in pharmaceutical manufacturing, the HPLC method prescribed for cefadroxil in the European Pharmacopoeia offers superior baseline stability and precision compared to the cephalexin method for impurity testing of cefradine and related cephalosporins [5]. This method is recommended for routine quality control of bulk drug samples and finished products, as it provides more reliable quantification of extraneous impurities and reduces analytical variability [6].

Urinary Tract Infections Requiring Prolonged Drug Exposure

The extended serum half-life of cefadroxil (1.4–2.6 hours) and its slow urinary excretion result in sustained urine antibiotic concentrations well above the MIC of susceptible urinary pathogens for 20-22 hours following a 1 g oral dose [7]. This prolonged exposure makes cefadroxil particularly suitable for the treatment of uncomplicated lower urinary tract infections (uLUTIs) caused by non-ESBL-producing Enterobacteriaceae, allowing for once-daily dosing and potentially improving patient compliance and therapeutic outcomes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefadroxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.